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Abstract

3-Amino-5-(methoxycarbonyl)benzoic acid and its derivatives represent a versatile scaffold
in medicinal chemistry, demonstrating significant potential in the development of novel
therapeutic agents. This technical guide provides an in-depth overview of the core research
applications of this compound, focusing on its utility as a synthetic building block for anticancer
and anti-inflammatory drugs. Detailed experimental protocols, quantitative biological data, and
visual representations of relevant signaling pathways are presented to facilitate further
research and development in this promising area.

Introduction

3-Amino-5-(methoxycarbonyl)benzoic acid is an aromatic organic compound that serves as
a valuable intermediate in the synthesis of more complex molecules. Its trifunctional nature,
featuring an amino group, a carboxylic acid, and a methyl ester, provides multiple reaction sites
for chemical modification. This versatility has been exploited by researchers to generate
libraries of derivatives with diverse pharmacological activities. This guide will explore two
primary areas of application: the development of anticancer agents targeting histone
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deacetylase 8 (HDACS8) and the creation of anti-inflammatory compounds that act as P2Y14
receptor antagonists, thereby inhibiting the NLRP3 inflammasome pathway.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-5-(methoxycarbonyl)benzoic
acid is provided in the table below.

Property Value Reference
CAS Number 28179-47-7 [1]12]
Molecular Formula CoHoNO4 [1]
Molecular Weight 195.17 g/mol [2]
Appearance Solid [1][2]

Purity 97-98% [1112]
Storage Temperature 2-8°C, Keepin dark place, 2]

sealed in dry

Synthetic Protocols

While a direct, published synthesis for 3-Amino-5-(methoxycarbonyl)benzoic acid is not
readily available, a plausible and scientifically sound synthetic route can be proposed based on
established organic chemistry principles and published procedures for analogous compounds.
The most likely pathway involves the esterification of 3,5-diaminobenzoic acid.

Proposed Synthesis of 3-Amino-5-
(methoxycarbonyl)benzoic acid

The proposed synthesis is a two-step process starting from the commercially available 3,5-
dinitrobenzoic acid.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
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This step involves the reduction of the two nitro groups to amino groups. Catalytic
hydrogenation is a common and effective method for this transformation.

¢ Reaction Workflow:

[3,5-Dinitrobenzoic Acidj
Hz (gas)
Pd/C or Raney Nickel

Reduction

[S,S—Diaminobenzoic Acidj

Click to download full resolution via product page

Fig 1. Workflow for the reduction of 3,5-dinitrobenzoic acid.

o Experimental Protocol:

o In a high-pressure autoclave, suspend 3,5-dinitrobenzoic acid (1 equivalent) in a suitable
solvent such as methanol or ethanol.

o Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney nickel (typically 1-5
mol%).

o Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a
pressure of 2-5 MPa.

o Heat the reaction mixture to 70-150°C and stir vigorously for 2-10 hours, or until hydrogen
uptake ceases.
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o After cooling to room temperature and carefully venting the hydrogen gas, filter the
reaction mixture to remove the catalyst.

o Evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid.
The product can be further purified by recrystallization.

Step 2: Selective Mono-esterification of 3,5-Diaminobenzoic Acid

This step involves the conversion of the carboxylic acid group to a methyl ester. Fischer-Speier
esterification is a standard method for this transformation. Achieving selective mono-

esterification in the presence of two amino groups can be challenging, and optimization of
reaction conditions is crucial.

o Reaction Workflow:

3,5-Diaminobenzoic Acid
Fischer-Speier
Methanol (excess) Esterification 3-Amino-5-
(methoxycarbonyl)benzoic Acid
H2S0a4 (catalytic)

Click to download full resolution via product page
Fig 2. Workflow for the esterification of 3,5-diaminobenzoic acid.

o Experimental Protocol:

o Dissolve 3,5-diaminobenzoic acid (1 equivalent) in a large excess of anhydrous methanol
in a round-bottom flask equipped with a reflux condenser.

o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to
the solution while stirring.
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o Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, cool the mixture to room temperature and neutralize the excess acid
with a saturated solution of sodium bicarbonate.

o Remove the methanol under reduced pressure.
o Extract the aqueous residue with an organic solvent such as ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel to yield 3-Amino-5-
(methoxycarbonyl)benzoic acid.

Research Applications
Anticancer Activity: HDACS Inhibition

Derivatives of 3-Amino-5-(methoxycarbonyl)benzoic acid have been investigated for their
potential as anticancer agents, particularly as inhibitors of histone deacetylase 8 (HDACS).
HDACS is a class | histone deacetylase that plays a crucial role in the regulation of gene
expression and is often overexpressed in various cancers. Inhibition of HDACS8 can lead to the
accumulation of acetylated histones and non-histone proteins, such as p53, resulting in cell
cycle arrest and apoptosis in cancer cells.

 Signaling Pathway:
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Fig 3. Simplified HDACS signaling pathway and the inhibitory role of 3-Amino-5-
(methoxycarbonyl)benzoic acid derivatives.

¢ Quantitative Data:

A series of 3-amino-5-(5-oxo0-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives,
synthesized using a Michael addition reaction with a derivative of 3,5-diaminobenzoic acid,
have shown promising cytotoxic activity against the HeLa cervical cancer cell line.[3][4]
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Cytotoxicity Antioxidant Activity Antioxidant Activity
Compound against Hela cells (DPPH, % (ABTS, %

(% inhibition) inhibition) inhibition)
3d Maximum Inhibition* 7% 80%

*Note: The original study mentions "maximum inhibition" and "better activity than the standard
drug" but does not provide a specific IC50 value.[3][4]

Anti-inflammatory Activity: P2Y14R Antagonism and
NLRP3 Inflammasome Inhibition

Derivatives of 3-Amino-5-(methoxycarbonyl)benzoic acid have been designed as potent
antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in
inflammatory processes. Activation of P2Y14R can contribute to the activation of the NLRP3
inflammasome, a multiprotein complex that plays a central role in innate immunity. Aberrant
activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By
blocking the P2Y14R, these derivatives can inhibit the downstream activation of the NLRP3
inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1[3
and IL-18.

 Signaling Pathway:
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Fig 4. Simplified P2Y14R and NLRP3 inflammasome signaling pathway, highlighting the
antagonistic effect of 3-amide-5-aryl benzoic acid derivatives.
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e Quantitative Data:

A series of 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated as
P2Y14R antagonists.

P2Y14R Antagonistic

Compound o Reference
Activity (IC50)
11m 2.18 nM [5]
16¢ 1.77 nM [6]
Conclusion

3-Amino-5-(methoxycarbonyl)benzoic acid is a highly valuable and versatile building block
in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as
both anticancer and anti-inflammatory agents through the modulation of key biological targets
such as HDACS8 and the P2Y14 receptor. The synthetic accessibility of this scaffold, coupled
with the potent biological activities of its derivatives, makes it an attractive starting point for the
development of novel therapeutics. The experimental protocols and biological data presented
in this guide are intended to serve as a valuable resource for researchers and scientists
working to further explore the therapeutic potential of this promising class of compounds.
Further research is warranted to optimize the pharmacological properties of these derivatives
and to fully elucidate their mechanisms of action in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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